cis-3,4',5-Trimethoxy-3'-hydroxystilbene
CAS No.: 586410-08-4
Cat. No.: VC20761823
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 586410-08-4 |
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Molecular Formula | C17H18O4 |
Molecular Weight | 286.32 g/mol |
IUPAC Name | 5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol |
Standard InChI | InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4- |
Standard InChI Key | UQIWTPQGJCCTPA-PLNGDYQASA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O |
SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O |
Appearance | Assay:≥98%A solution in methyl acetate |
Introduction
Chemical Structure and Properties
cis-3,4',5-Trimethoxy-3'-hydroxystilbene is a stilbenoid compound characterized by its distinct chemical structure featuring three methoxy groups positioned at 3, 4', and 5, along with a hydroxyl group at position 3'. This configuration differentiates it from other stilbene derivatives, particularly resveratrol, which contains hydroxyl groups instead of methoxy groups at similar positions.
The compound has the following chemical properties:
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CAS Number: 586410-08-4
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Molecular Formula: C17H18O4
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Molecular Weight: 286.32 g/mol
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IUPAC Name: 5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
The "cis" designation in the compound's name refers to the geometric isomerism around the central double bond of the stilbene backbone. This isomeric configuration is particularly significant as it influences the compound's biological activity, with the cis form generally demonstrating greater potency than its trans counterpart in most biological assays .
Structural Comparison with Related Compounds
Understanding the structure-activity relationship of cis-3,4',5-Trimethoxy-3'-hydroxystilbene requires comparison with structurally similar compounds, particularly resveratrol (3,4',5-trihydroxy-trans-stilbene). The table below illustrates key structural differences between cis-3,4',5-Trimethoxy-3'-hydroxystilbene and related stilbene derivatives:
Compound | Key Structural Features | Geometric Isomerism | Substituent Groups |
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cis-3,4',5-Trimethoxy-3'-hydroxystilbene | Stilbene backbone with methoxy and hydroxyl groups | cis | Three methoxy groups (3,4',5), one hydroxyl group (3') |
Resveratrol | Stilbene backbone with hydroxyl groups | trans | Three hydroxyl groups (3,4',5) |
cis-Stilbene | Basic stilbene structure | cis | No functional groups |
cis-3,4',5-Trimethoxystilbene | Stilbene with methoxy groups | cis | Three methoxy groups (3,4',5) |
The presence of methoxy groups in cis-3,4',5-Trimethoxy-3'-hydroxystilbene significantly enhances its biological activity compared to compounds with hydroxyl groups, like resveratrol. This methoxylation pattern contributes to its improved pharmacokinetic properties and enhanced interaction with cellular targets.
Synthesis Approaches
Several synthetic routes have been developed to produce cis-3,4',5-Trimethoxy-3'-hydroxystilbene. These approaches typically involve modifications of established stilbene synthesis methods, with careful control of reaction conditions to favor the formation of the cis isomer.
The synthesis of cis-3,4',5-Trimethoxy-3'-hydroxystilbene is part of a broader effort to create resveratrol analogs with enhanced biological activities. Researchers have prepared series of both cis- and trans-stilbene-based resveratrol derivatives with the aim of discovering new lead compounds with clinical potential .
A common synthetic approach involves:
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Selection of appropriately substituted benzaldehyde and phenylacetic acid derivatives
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Condensation reactions to form the stilbene backbone
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Strategic protection and deprotection steps to introduce the specific methoxy and hydroxyl groups
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Careful control of reaction conditions to favor cis isomerization
Biological Activities
Anti-cancer Properties
cis-3,4',5-Trimethoxy-3'-hydroxystilbene demonstrates remarkable anti-cancer activity across multiple mechanisms of action. Research has shown that it exhibits potent cytotoxicity against various cancer cell lines, with particular efficacy in hematologic malignancies.
In studies with HL60 promyelocytic leukemia cells, cis-3,4',5-Trimethoxy-3'-hydroxystilbene induced significant apoptosis at nanomolar concentrations (10-500 nM) . This potency exceeds that of many conventional chemotherapeutic agents, highlighting its potential as a novel anti-cancer compound.
The anti-cancer mechanisms of cis-3,4',5-Trimethoxy-3'-hydroxystilbene include:
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Induction of apoptosis through mitochondrial pathways, evidenced by cytochrome c release to the cytoplasm
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Cell cycle arrest at the G2/M phase, disrupting cancer cell proliferation
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Enhancement of mitotic checkpoint proteins such as Cyclin B and Aurora B
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Inhibition of microtubule polymerization, similar to established chemotherapeutics like taxanes
Of particular note is the finding that cis-stilbene derivatives are generally more potent than their corresponding trans isomers, with cis-3,4',5-Trimethoxy-3'-hydroxystilbene showing significantly higher activity than many related compounds .
Vascular Disrupting Properties
One of the most promising aspects of cis-3,4',5-Trimethoxy-3'-hydroxystilbene is its potential as a vascular disrupting agent (VDA) for cancer therapy. Unlike traditional angiogenesis inhibitors that prevent new vessel formation, VDAs directly attack established tumor vasculature.
Research has demonstrated that cis-3,4',5-Trimethoxy-3'-hydroxystilbene:
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Targets existing tumor blood vessels, disrupting their structure and function
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Inhibits blood vessel growth in experimental models
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Demonstrates vascular-targeting potential significantly more potent than resveratrol (30 to 100 times greater potency in inhibiting endothelial cell proliferation, sprouting, and morphogenesis)
These vascular disrupting properties make cis-3,4',5-Trimethoxy-3'-hydroxystilbene particularly promising for cancer therapy, as tumor vasculature represents a critical target for limiting cancer growth and metastasis.
Effects on Microtubules and Cell Cycle Regulation
cis-3,4',5-Trimethoxy-3'-hydroxystilbene exhibits significant effects on microtubule dynamics and cell cycle regulation, which contribute to its anti-cancer activity. The compound has been shown to:
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Suppress tubulin polymerization, disrupting the formation of the mitotic spindle
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Induce mitotic arrest at the prometaphase stage of cell division
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Affect cell signaling events related to cell cycle regulation, including Cdc2, p53, Akt, and aurora kinase pathways
These effects on microtubules and cell cycle checkpoints resemble those of established chemotherapeutic agents, suggesting potential clinical applications as an anti-mitotic compound.
Flow cytometry assays have demonstrated that at concentrations as low as 50 nM, compounds similar to cis-3,4',5-Trimethoxy-3'-hydroxystilbene were able to recruit almost all cells in the apoptotic sub-G0-G1 peak, suggesting that activation of apoptosis is the main mechanism of cytotoxicity for these compounds .
Therapeutic Applications and Development
Cancer Therapy Applications
The most extensively studied application for cis-3,4',5-Trimethoxy-3'-hydroxystilbene is cancer therapy, where multiple aspects of its biological activity converge to create a potentially effective treatment strategy.
Current research has focused on:
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Direct anti-tumor effects through induction of apoptosis and cell cycle arrest
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Vascular disruption within tumors, limiting blood supply and nutrient delivery
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Combination therapies with established agents such as VEGF inhibitors like bevacizumab
Of particular interest is the finding that when combined with bevacizumab, prodrug derivatives of cis-3,4',5-Trimethoxy-3'-hydroxystilbene significantly enhanced therapeutic efficacy in mouse xenograft models. This synergistic effect suggests potential applications in combination chemotherapy regimens.
Development of Optimized Derivatives
To improve the pharmacological properties of cis-3,4',5-Trimethoxy-3'-hydroxystilbene, researchers have pursued several optimization strategies:
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Computer-based drug design to identify more potent derivatives
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Synthesis of derivatives with benzimidazole or indole groups for enhanced activity
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Development of water-soluble prodrugs by adding groups such as morpholino with carbamate linkage to improve bioavailability
These optimization efforts aim to address common challenges with stilbene compounds, particularly related to water solubility and pharmacokinetic properties, which can limit their clinical application.
Diagnostic Applications
Beyond therapeutic uses, cis-3,4',5-Trimethoxy-3'-hydroxystilbene has shown potential in diagnostic applications. Researchers have identified the compound as a potential PET (Positron Emission Tomography) probe for the aryl hydrocarbon receptor (AhR) in cancers.
This application involves:
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Radiolabeling of cis-3,4',5-Trimethoxy-3'-hydroxystilbene to create a PET tracer
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Administration to animal models to visualize AhR expression in tumors
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Non-invasive study of AhR expression in cancer tissues
This diagnostic potential adds another dimension to the compound's versatility in cancer research and treatment.
Comparative Analysis with Resveratrol and Derivatives
cis-3,4',5-Trimethoxy-3'-hydroxystilbene belongs to a broader family of stilbene derivatives, many of which have demonstrated therapeutic potential. A comparative analysis reveals important distinctions in activity and potency.
Activity Comparison with Resveratrol
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Enhanced potency in anti-cancer applications, often requiring nanomolar rather than micromolar concentrations
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Superior vascular disrupting activity (30-100 times more potent)
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More effective inhibition of endothelial cell proliferation and morphogenesis
These enhancements are primarily attributed to the strategic replacement of hydroxyl groups with methoxy groups, which alters the compound's interaction with cellular targets and improves its pharmacokinetic profile.
Comparison with Other Stilbene Derivatives
The table below compares the biological activities of cis-3,4',5-Trimethoxy-3'-hydroxystilbene with other key stilbene derivatives:
Compound | Configuration | Primary Biological Activities | Relative Potency | Key Cellular Targets |
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cis-3,4',5-Trimethoxy-3'-hydroxystilbene | cis | Anti-cancer, vascular disruption, microtubule inhibition | High (nanomolar) | Tubulin, mitochondria, cell cycle proteins |
Resveratrol | trans | Antioxidant, anti-inflammatory, anti-cancer | Moderate (micromolar) | Sirtuins, NF-κB, cyclooxygenase |
3,4',5-Trimethoxystilbene | trans | Anti-cancer, cardioprotective | Moderate | VEGFR2, MAP kinases |
3,3',4,5'-Tetrahydroxystilbene | Variable | Cardioprotective, chemotherapeutic, antimicrobial | Moderate | ROS pathways, p53 |
This comparative analysis highlights the strategic advantages of cis-3,4',5-Trimethoxy-3'-hydroxystilbene, particularly its enhanced potency and specific targeting of cancer-related pathways .
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